3-([1,1'-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine
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Overview
Description
3-([1,1’-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine is a complex organic compound that features a pyridazine ring substituted with biphenyl and methylbenzylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine typically involves multi-step organic reactions. One common method includes the condensation of biphenyl derivatives with pyridazine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction setups can be employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine
- 3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine
Uniqueness
3-([1,1’-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine is unique due to its specific substitution pattern and the presence of both biphenyl and methylbenzylthio groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1171364-52-5 |
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Molecular Formula |
C24H20N2S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-6-(4-phenylphenyl)pyridazine |
InChI |
InChI=1S/C24H20N2S/c1-18-7-9-19(10-8-18)17-27-24-16-15-23(25-26-24)22-13-11-21(12-14-22)20-5-3-2-4-6-20/h2-16H,17H2,1H3 |
InChI Key |
PVYJGLOHXXNLRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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